molecular formula C11H18O2Si B14243965 Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate CAS No. 211060-30-9

Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate

Cat. No.: B14243965
CAS No.: 211060-30-9
M. Wt: 210.34 g/mol
InChI Key: LWQQDRNQVCVBPA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes a trimethylsilyl group, an ethyl ester, and a conjugated enyne system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate typically involves the reaction of ethyl propiolate with trimethylsilylacetylene in the presence of a base, such as potassium tert-butoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired enyne ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enyne system to alkanes or alkenes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The enyne system allows for diverse transformations, including cycloadditions and cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-trimethylsilylpent-2-en-4-ynoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-(trimethylsilyl)propiolate: Lacks the methyl group at the 3-position.

    3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol: Contains a hydroxyl group instead of an ester.

Uniqueness

Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is unique due to its combination of a trimethylsilyl group, an ethyl ester, and a conjugated enyne system. This combination provides a versatile platform for various chemical transformations and applications in research and industry .

Properties

CAS No.

211060-30-9

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

ethyl 3-methyl-5-trimethylsilylpent-2-en-4-ynoate

InChI

InChI=1S/C11H18O2Si/c1-6-13-11(12)9-10(2)7-8-14(3,4)5/h9H,6H2,1-5H3

InChI Key

LWQQDRNQVCVBPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C#C[Si](C)(C)C

Origin of Product

United States

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